Eliminate volatile thiophenol hazards. 4-Chlorothiophenol (CAS 106-54-7) is a crystalline solid for safe, accurate weighing.
4-Chlorothiophenol (CAS 106-54-7) is a para-halogenated aromatic thiol prioritized in procurement for its superior handling characteristics and highly specific electronic properties compared to unsubstituted thiophenol . Unlike its highly volatile and malodorous parent compound, 4-Chlorothiophenol exists as a crystalline solid at room temperature, drastically reducing vapor exposure risks and enabling precise stoichiometric weighing in industrial synthesis . Furthermore, the para-chloro substitution imparts a distinct molecular dipole and photochemical stability, making it a non-interchangeable precursor for advanced optoelectronic self-assembled monolayers (SAMs) and artifact-free surface-enhanced Raman scattering (SERS) probes.
Attempting to substitute 4-Chlorothiophenol with generic thiophenol introduces severe processability failures, as the liquid nature and high vapor pressure of thiophenol complicate mass measurement and require extreme engineering controls for odor and inhalation hazards . In analytical and diagnostic applications, substituting with closely related functionalized analogs like 4-aminothiophenol (4-ATP) critically compromises data integrity; 4-ATP undergoes rapid plasmon-driven photochemical dimerization under laser irradiation, whereas 4-Chlorothiophenol remains structurally inert [1]. Additionally, for electrode engineering, generic thiols cannot replicate the specific +1.41 D dipole moment required to achieve precise work function alignment at metal-semiconductor interfaces.
Thiophenol is a highly volatile liquid that complicates precise stoichiometric weighing and requires stringent containment. In contrast, 4-Chlorothiophenol is a crystalline solid with a melting point of 49-51 °C and a significantly lower vapor pressure (0.335 mmHg at 25 °C) . This solid state allows for accurate mass measurement, easier handling, and reduced exposure risk during scale-up synthesis.
| Evidence Dimension | Physical state and vapor pressure at 25 °C |
| Target Compound Data | Solid (mp 49-51 °C), Vapor Pressure ~0.335 mmHg |
| Comparator Or Baseline | Thiophenol (Liquid, Vapor Pressure ~1.5 mmHg) |
| Quantified Difference | Phase shift to solid; >4x reduction in vapor pressure |
| Conditions | Standard ambient temperature and pressure (25 °C) |
Solid-state precursors enable precise weighing and reduce noxious vapor exposure, directly lowering engineering controls and handling costs in procurement.
The electron-withdrawing nature of the para-chloro substituent increases the acidity of the thiol group, giving 4-Chlorothiophenol a pKa of 5.9 compared to the unsubstituted thiophenol pKa of approximately 6.6 . This increased acidity allows for the quantitative generation of the reactive thiolate anion under milder basic conditions, which is critical for preventing side reactions in sensitive cross-coupling or nucleophilic substitution workflows.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | pKa = 5.9 |
| Comparator Or Baseline | Thiophenol (pKa ~ 6.6) |
| Quantified Difference | 0.7 pKa unit reduction (approx. 5-fold increase in acidity) |
| Conditions | Aqueous/methanol solution at 25 °C |
Milder deprotonation requirements expand compatibility with base-sensitive substrates in complex pharmaceutical intermediate synthesis.
In Surface-Enhanced Raman Scattering (SERS) applications, 4-aminothiophenol (4-ATP) is notorious for undergoing plasmon-driven photochemical dimerization to p,p'-dimercaptoazobenzene (DMAB) under laser irradiation, which convolutes the spectral readout. 4-Chlorothiophenol is highly photochemically stable and does not dimerize under identical laser excitation, providing a static, reliable Raman signature (with distinct peaks at 338, 536, and 1566 cm⁻¹) essential for quantitative SERS tags[1].
| Evidence Dimension | Plasmon-driven photochemical dimerization |
| Target Compound Data | Stable (no dimerization products observed) |
| Comparator Or Baseline | 4-Aminothiophenol (Rapid conversion to DMAB) |
| Quantified Difference | Complete elimination of photochemical artifacts |
| Conditions | Laser irradiation on gold/silver nanoparticle substrates |
Procurement of 4-Chlorothiophenol over 4-ATP ensures reliable, artifact-free signal quantification in commercial diagnostic and SERS-based sensing platforms.
Self-assembled monolayers (SAMs) of 4-Chlorothiophenol on gold electrodes impart a positive molecular dipole (+1.41 D), which effectively tunes the metal's work function. When used in interdigitated arrays alongside a negative dipole SAM like 4-methoxythiophenol (OMeTP, -2.67 D), 4-Chlorothiophenol enables a precise contact potential difference (CPD) of 550–580 meV between adjacent microelectrodes [1]. This precise energetic alignment is impossible to achieve with generic or unsubstituted thiols.
| Evidence Dimension | Contact potential difference (CPD) / Work function shift |
| Target Compound Data | Imparts +1.41 D dipole (creating up to 580 meV diff vs OMeTP) |
| Comparator Or Baseline | Unmodified Gold or Generic Thiophenol |
| Quantified Difference | 550–580 meV engineered work function difference |
| Conditions | SAMs on gold interdigitated microelectrode arrays |
Predictable work function tuning is strictly required for optimizing charge extraction in back-contact perovskite solar cells and organic electronics.
Because 4-Chlorothiophenol resists the plasmon-driven dimerization that plagues 4-aminothiophenol, it is the preferred Raman reporter for quantitative lateral flow assays and SERS liquid chips [1]. Buyers developing commercial diagnostic sensors should select this compound to guarantee stable, reproducible spectral readouts under continuous laser excitation.
The precise +1.41 D dipole moment of 4-Chlorothiophenol makes it an essential SAM component for tuning gold electrode work functions in back-contact perovskite solar cells and organic field-effect transistors [2]. Procurement for device fabrication should prioritize this specific halogenated analog to achieve the exact 550–580 meV contact potential difference required for optimal charge extraction.
The solid state and lower pKa (5.9) of 4-Chlorothiophenol compared to liquid thiophenol make it the superior precursor for large-scale cross-coupling and nucleophilic substitution reactions . Process chemists should procure this compound to minimize vapor hazards, improve stoichiometric precision, and enable thiolate formation under milder basic conditions.
Corrosive;Irritant